![molecular formula C7H5NOS B2655697 4H-噻吩并[3,2-b]吡咯-5-甲醛 CAS No. 1404187-18-3](/img/structure/B2655697.png)

4H-噻吩并[3,2-b]吡咯-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

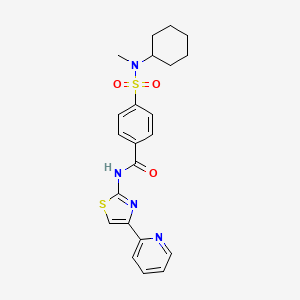

4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a chemical compound with the CAS Number: 1404187-18-3 . It has a molecular weight of 151.19 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is 4H-thieno[3,2-b]pyrrole-5-carbaldehyde .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde and its derivatives has been reported in several studies . For instance, acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride afforded the corresponding mixed bis-acylhydrazines . Also, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate gave ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .Molecular Structure Analysis

The InChI code for 4H-thieno[3,2-b]pyrrole-5-carbaldehyde is 1S/C7H5NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-4,8H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 4H-thieno[3,2-b]pyrrole-5-carbaldehyde have been studied . For example, the carboxy group of certain compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . The resulting hydrazides were then acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Physical And Chemical Properties Analysis

4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 151.19 .科学研究应用

Antiviral Activity

Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity .

Inhibition of Neurotropic Alphaviruses

Some carboxamides were reported to inhibit neurotropic alphaviruses . This could potentially be used in the treatment of diseases caused by these viruses.

Regulation of Histone Methylation

Thieno[3,2-b]pyrroles have been found to reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

Inhibition of Hepatitis C Virus

Thieno[3,2-b]pyrroles without a carboxamide functionality behaved as allosteric inhibitors of hepatitis C virus NS5B polymerase . This could potentially be used in the treatment of Hepatitis C.

Antitubercular Activity

Hydrazide analogs of thienopyrrolecarboxylate derivatives have been synthesized with a view to obtaining new antituberculostatic agents . One of the compounds showed a moderate antitubercular activity .

Inhibition of KDM1A and LSD1 Demethylases

Thienopyrrole and similar compounds have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . The activity of demethylases is elevated in many types of cancer cells and therefore KDM1 inhibitors have been identified as new targets for anticancer therapy .

作用机制

Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry . For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity . Some carboxamides were reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye/face protection are recommended .

未来方向

The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde and its derivatives continues to be an area of interest in research, particularly in the field of medicinal chemistry . The goal is to synthesize a series of functionalized 1,2-diacyl hydrazine derivatives as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds .

属性

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSZDHJXKBJLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)

![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2655624.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)